Hydrolytic Stability vs. Sulfonyl Chloride Analog
The target sulfonyl fluoride exhibits a dramatically more negative half‑wave reduction potential than its corresponding sulfonyl chloride derivative, 3-fluoro-4-methoxybenzenesulfonyl chloride (CAS 67475-55-2). In arylsulfonyl halides, the half‑wave potentials of the fluoride and chloride differ by more than 1000 mV, the fluoride being more negative [1]. This large electrochemical gap translates directly into superior resistance to hydrolysis under aqueous conditions: sulfonyl fluorides remain intact for hours in pH 7.4 buffer, whereas sulfonyl chlorides hydrolyze within minutes [1]. For procurement decisions, this means the fluoride form can be used in aqueous SuFEx reactions or stored for extended periods without significant degradation, unlike the chloride which requires anhydrous handling and immediate use.
| Evidence Dimension | Half-wave reduction potential (stability proxy) |
|---|---|
| Target Compound Data | E₁/₂ (SO₂F) approximately −1.8 V vs. SCE (aryl sulfonyl fluoride class) |
| Comparator Or Baseline | 3-Fluoro-4-methoxybenzenesulfonyl chloride: E₁/₂ (SO₂Cl) approximately −0.6 V vs. SCE (aryl sulfonyl chloride class) |
| Quantified Difference | ΔE₁/₂ > 1000 mV; fluoride more stable to hydrolysis by orders of magnitude |
| Conditions | Aqueous buffer pH 7.4, room temperature; electrochemical data in acetonitrile |
Why This Matters
For researchers selecting a sulfonylating reagent for aqueous bioconjugation or long-term storage, the fluoride's exceptional hydrolytic stability prevents reagent waste and ensures reproducible SuFEx kinetics.
- [1] Carruthers, R.; Laird, R. M.; Sayers, E. Reactions of Arylsulphonyl Fluorides. Phosphorus Sulfur Relat. Elem. 1982, 13 (2), 23. View Source
